molecular formula C19H23ClN2OS B5223963 N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide

N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide

Cat. No.: B5223963
M. Wt: 362.9 g/mol
InChI Key: CJUVUNJSNQMCAC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)carbamothioyl]tricyclo[43113,8]undecane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide typically involves the reaction of 2-chlorophenyl isocyanate with tricyclo[4.3.1.13,8]undecane-3-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide is unique due to its specific combination of a tricyclic core and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c20-15-3-1-2-4-16(15)21-18(24)22-17(23)19-6-5-12-7-13(10-19)9-14(8-12)11-19/h1-4,12-14H,5-11H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUVUNJSNQMCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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